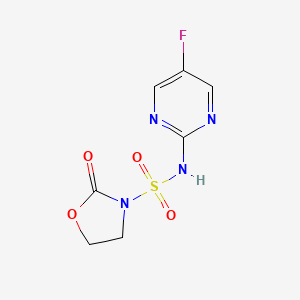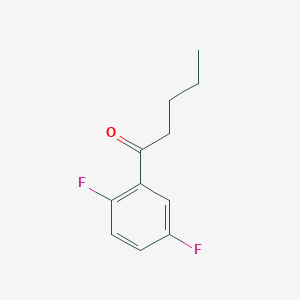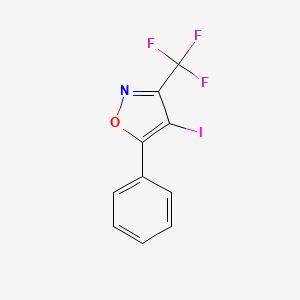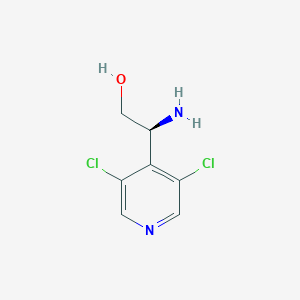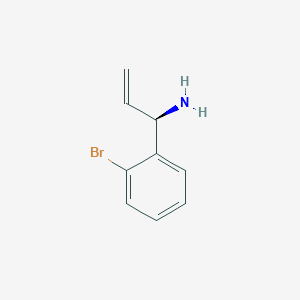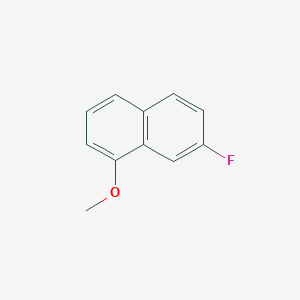
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine: is a chemical compound with the molecular formula C13H18N2 It is characterized by the presence of a benzyl group attached to an azetidine ring, which is further connected to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides as reagents.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane-containing molecules on biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal applications, it may interact with biological receptors to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenylazetidin-3-YL)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-(1-Benzylazetidin-3-YL)cyclobutan-1-amine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is unique due to the combination of its azetidine and cyclopropane rings, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1-(1-benzylazetidin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13(6-7-13)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
InChI-Schlüssel |
WJUVZVRNDXJMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2CN(C2)CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

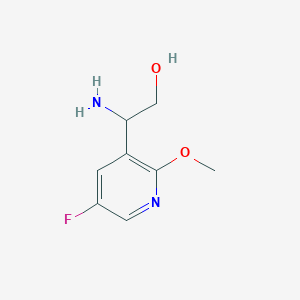
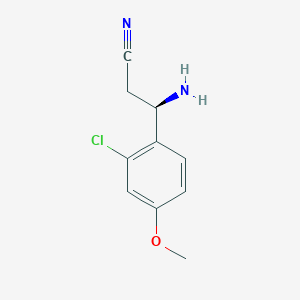
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
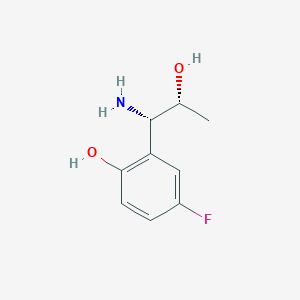
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
